N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzamide group, and methoxy substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.
Introduction of the Benzamide Group: The thiazole intermediate is then reacted with 3-(methylthio)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation. In receptor modulation, it can act as an agonist or antagonist, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide: shares structural similarities with other thiazole and benzamide derivatives, such as:
Uniqueness
- The unique combination of the thiazole ring, benzamide group, and methoxy substituents in this compound contributes to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-8-7-12(10-17(16)24-2)15-11-26-19(20-15)21-18(22)13-5-4-6-14(9-13)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAIJHPTFKWNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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